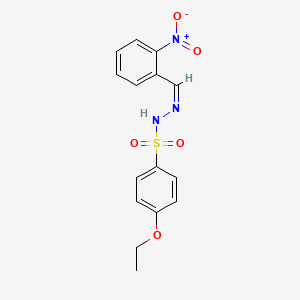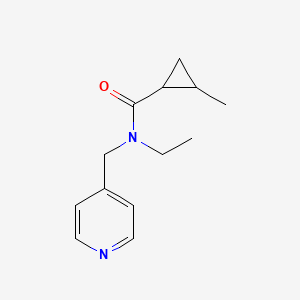![molecular formula C15H20N4O2S B5363838 ethyl ({5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B5363838.png)
ethyl ({5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl ({5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate, also known as DMAT, is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. DMAT belongs to the class of triazole-based compounds and has been shown to exhibit promising biological activity in various experimental models.
Wirkmechanismus
Ethyl ({5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate exerts its biological activity by inhibiting the activity of protein kinase CK2. CK2 is a serine/threonine kinase that is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. This compound binds to the ATP-binding site of CK2 and inhibits its activity, leading to the inhibition of downstream signaling pathways that are involved in cellular processes.
Biochemical and Physiological Effects
This compound has been shown to exhibit several biochemical and physiological effects in various experimental models. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, leading to the attenuation of inflammation. In addition, this compound has been shown to inhibit the replication of several viruses, including HIV-1 and HCV.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl ({5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been extensively studied for its biological activity, making it a well-characterized compound. However, this compound has several limitations for lab experiments. It exhibits low solubility in water, making it difficult to use in aqueous solutions. In addition, this compound exhibits poor bioavailability, making it difficult to use in in vivo experiments.
Zukünftige Richtungen
Ethyl ({5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate has several potential future directions for scientific research. It can be further optimized to improve its solubility and bioavailability, making it a more effective therapeutic agent. This compound can also be used in combination with other therapeutic agents to enhance its efficacy. In addition, this compound can be further studied for its potential use in the treatment of inflammatory and viral diseases.
Synthesemethoden
Ethyl ({5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate can be synthesized using a multi-step process starting from 4-(dimethylamino)phenylhydrazine. The first step involves the reaction of 4-(dimethylamino)phenylhydrazine with ethyl 2-bromoacetate to form ethyl 2-(4-(dimethylamino)phenyl)hydrazinyl)acetate. The second step involves the cyclization of ethyl 2-(4-(dimethylamino)phenyl)hydrazinyl)acetate with thiosemicarbazide to form the intermediate this compound. The final step involves the deprotection of the intermediate to obtain this compound.
Wissenschaftliche Forschungsanwendungen
Ethyl ({5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate has been extensively studied for its potential use as a therapeutic agent in various experimental models. It has been shown to exhibit inhibitory activity against several enzymes, including protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. This compound has also been shown to exhibit anti-tumor activity in vitro and in vivo, making it a potential candidate for cancer therapy. In addition, this compound has been shown to exhibit anti-inflammatory and anti-viral activity, making it a potential candidate for the treatment of inflammatory and viral diseases.
Eigenschaften
IUPAC Name |
ethyl 2-[[5-[4-(dimethylamino)phenyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c1-5-21-13(20)10-22-15-17-16-14(19(15)4)11-6-8-12(9-7-11)18(2)3/h6-9H,5,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDMGTYYXICTOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C)C2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-ethyl-4-({methyl[(3-phenyl-5-isoxazolyl)methyl]amino}methyl)-1H-pyrrole-2-carbonitrile](/img/structure/B5363758.png)
![1-(1-adamantyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B5363771.png)
![N-(4-bromophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B5363778.png)
![2-({[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B5363783.png)

![ethyl 7-amino-6-cyano-8-(4-hydroxy-3-methoxybenzylidene)-3-(4-hydroxy-3-methoxyphenyl)-4-oxo-3,4-dihydro-8H-pyrrolo[2,1-c][1,4]thiazine-1-carboxylate](/img/structure/B5363806.png)
![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-{[methyl(3-methylbutyl)amino]methyl}piperidin-2-one](/img/structure/B5363813.png)

![5-bromo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-thiophenesulfonamide](/img/structure/B5363825.png)
![4-chloro-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzamide](/img/structure/B5363832.png)
![4-{[4-(2-methylbenzyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B5363843.png)
![5-{[2-(4-morpholinylcarbonyl)-1-piperazinyl]carbonyl}quinoxaline](/img/structure/B5363846.png)
![N-[2-(2-chlorophenoxy)ethyl]-1,2-dihydro-5-acenaphthylenecarboxamide](/img/structure/B5363866.png)
![1-ethyl-3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5363868.png)